Cas no 1427170-32-8 (2-chloro-4-(1R)-1-hydroxyethylphenol)

2-Chloro-4-(1R)-1-hydroxyethylphenol is a chiral phenolic compound characterized by the presence of a chloro substituent at the 2-position and a (1R)-1-hydroxyethyl group at the 4-position of the benzene ring. This structural configuration imparts distinct reactivity and stereochemical properties, making it valuable as an intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals. The chiral hydroxyl group enables its use in asymmetric synthesis, while the chloro substituent enhances its utility in further functionalization. Its well-defined stereochemistry ensures consistency in downstream applications, and its purity is critical for achieving high yields in complex reactions. Suitable for controlled environments, it requires proper handling due to its reactive functional groups.
2-chloro-4-(1R)-1-hydroxyethylphenol structure
1427170-32-8 structure
Product name:2-chloro-4-(1R)-1-hydroxyethylphenol
CAS No:1427170-32-8
MF:C8H9ClO2
Molecular Weight:172.608861684799
CID:6136324
PubChem ID:94830569

2-chloro-4-(1R)-1-hydroxyethylphenol 化学的及び物理的性質

名前と識別子

    • 2-chloro-4-(1R)-1-hydroxyethylphenol
    • (R)-2-chloro-4-(1-hydroxyethyl)phenol
    • 2-chloro-4-[(1R)-1-hydroxyethyl]phenol
    • 1427170-32-8
    • EN300-1984274
    • インチ: 1S/C8H9ClO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,10-11H,1H3/t5-/m1/s1
    • InChIKey: CJNDZDPZYNNXSP-RXMQYKEDSA-N
    • SMILES: ClC1=C(C=CC(=C1)[C@@H](C)O)O

計算された属性

  • 精确分子量: 172.0291072g/mol
  • 同位素质量: 172.0291072g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 129
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 40.5Ų

2-chloro-4-(1R)-1-hydroxyethylphenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1984274-5.0g
2-chloro-4-[(1R)-1-hydroxyethyl]phenol
1427170-32-8
5g
$3273.0 2023-05-31
Enamine
EN300-1984274-0.25g
2-chloro-4-[(1R)-1-hydroxyethyl]phenol
1427170-32-8
0.25g
$840.0 2023-09-16
Enamine
EN300-1984274-10g
2-chloro-4-[(1R)-1-hydroxyethyl]phenol
1427170-32-8
10g
$3929.0 2023-09-16
Enamine
EN300-1984274-5g
2-chloro-4-[(1R)-1-hydroxyethyl]phenol
1427170-32-8
5g
$2650.0 2023-09-16
Enamine
EN300-1984274-0.05g
2-chloro-4-[(1R)-1-hydroxyethyl]phenol
1427170-32-8
0.05g
$768.0 2023-09-16
Enamine
EN300-1984274-0.1g
2-chloro-4-[(1R)-1-hydroxyethyl]phenol
1427170-32-8
0.1g
$804.0 2023-09-16
Enamine
EN300-1984274-0.5g
2-chloro-4-[(1R)-1-hydroxyethyl]phenol
1427170-32-8
0.5g
$877.0 2023-09-16
Enamine
EN300-1984274-10.0g
2-chloro-4-[(1R)-1-hydroxyethyl]phenol
1427170-32-8
10g
$4852.0 2023-05-31
Enamine
EN300-1984274-2.5g
2-chloro-4-[(1R)-1-hydroxyethyl]phenol
1427170-32-8
2.5g
$1791.0 2023-09-16
Enamine
EN300-1984274-1.0g
2-chloro-4-[(1R)-1-hydroxyethyl]phenol
1427170-32-8
1g
$1129.0 2023-05-31

2-chloro-4-(1R)-1-hydroxyethylphenol 関連文献

2-chloro-4-(1R)-1-hydroxyethylphenolに関する追加情報

Comprehensive Analysis of 2-Chloro-4-(1R)-1-Hydroxyethylphenol (CAS No. 1427170-32-8): Properties, Applications, and Industry Trends

2-Chloro-4-(1R)-1-hydroxyethylphenol (CAS No. 1427170-32-8) is a chiral phenolic compound gaining attention in pharmaceutical and specialty chemical research. This optically active derivative of chlorophenol features a hydroxylated ethyl group at the para position, contributing to its unique stereochemical properties. The (1R) configuration of the hydroxyethyl moiety makes this compound particularly valuable for asymmetric synthesis and enantioselective applications.

Recent studies highlight the growing demand for chiral building blocks like 2-chloro-4-(1R)-1-hydroxyethylphenol in drug development. With the global pharmaceutical industry shifting toward enantiopure therapeutics (projected to reach $250 billion by 2025), intermediates with defined stereochemistry such as CAS 1427170-32-8 are becoming increasingly crucial. The compound's chlorophenol core provides excellent reactivity for further functionalization while maintaining metabolic stability.

From a synthetic chemistry perspective, 2-chloro-4-(1R)-1-hydroxyethylphenol demonstrates remarkable versatility. Its phenolic hydroxyl group allows for O-alkylation or acylation reactions, while the chloro substituent at the 2-position enables cross-coupling transformations. Researchers are particularly interested in its potential as a precursor for chiral ligands and asymmetric catalysts, with several patents filed in 2023-2024 describing its use in stereocontrolled synthesis.

The compound's physicochemical properties warrant special consideration. With a calculated logP of 2.1 and hydrogen bonding capacity from both phenolic and aliphatic hydroxyl groups, CAS 1427170-32-8 exhibits balanced lipophilicity and water solubility. This makes it suitable for various formulation approaches, addressing a common challenge in drug discovery where researchers frequently search for "chiral intermediates with improved solubility". Thermal analysis shows stability up to 180°C, confirming its robustness for diverse reaction conditions.

Emerging applications of 2-chloro-4-(1R)-1-hydroxyethylphenol extend beyond pharmaceuticals. The flavor and fragrance industry has shown interest in its derivatives as potential stereospecific aroma compounds, particularly for creating enantiomerically pure versions of existing fragrances. Analytical method development for this compound has also progressed, with recent HPLC and chiral separation protocols achieving >99% enantiomeric excess determination – a critical parameter for quality control in GMP production.

Environmental and regulatory aspects of CAS 1427170-32-8 have been thoroughly evaluated. Unlike simpler chlorophenols, the presence of the (1R)-hydroxyethyl group significantly reduces bioaccumulation potential while maintaining biodegradability. This addresses growing industry concerns about "sustainable chiral chemicals" and aligns with green chemistry principles. Current REACH registration data indicates no significant ecological hazards when handled properly.

The commercial landscape for 2-chloro-4-(1R)-1-hydroxyethylphenol reflects broader market trends. While still considered a specialty chemical, its availability has increased significantly since 2020, with current pricing ranging from $800-$1200/kg depending on purity and quantity. This positions it as a viable option compared to similar enantiomerically pure phenols, especially considering its synthetic flexibility. Several contract manufacturing organizations now include it in their catalogs, responding to the pharmaceutical industry's demand for "custom chiral building blocks".

Future research directions for CAS 1427170-32-8 focus on biocatalytic production methods. Recent advances in engineered ketoreductases show promise for more sustainable synthesis of the (1R)-hydroxyethyl moiety, potentially reducing production costs by 30-40%. This aligns with the industry's search for "green synthesis of chiral phenols" and could significantly expand applications in coming years.

Quality standards for 2-chloro-4-(1R)-1-hydroxyethylphenol continue to evolve. The latest pharmacopeial monographs specify stringent controls on residual solvents and heavy metals, reflecting its growing use in API synthesis. Analytical techniques like chiral SFC and qNMR are becoming standard for batch certification, ensuring compliance with regulatory requirements for "high-purity chiral intermediates" in drug development pipelines.

In conclusion, 2-chloro-4-(1R)-1-hydroxyethylphenol (CAS No. 1427170-32-8) represents an important addition to the toolbox of synthetic and medicinal chemists. Its unique combination of stereochemical definition, synthetic versatility, and favorable physicochemical properties positions it as a valuable intermediate for multiple industries. As research continues to uncover new applications and more efficient production methods, this compound is likely to see expanded use in cutting-edge chemical development.

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